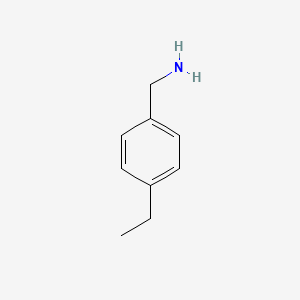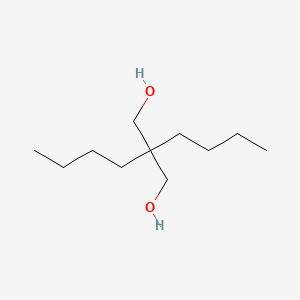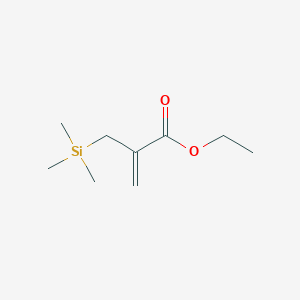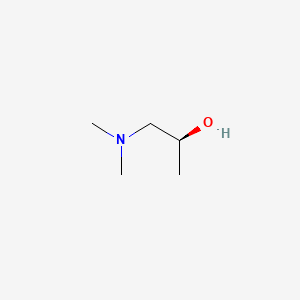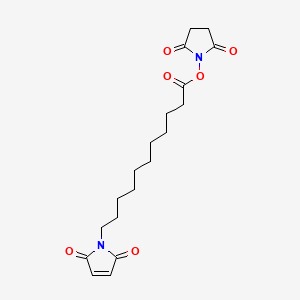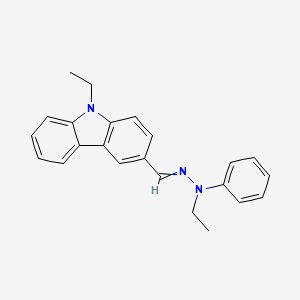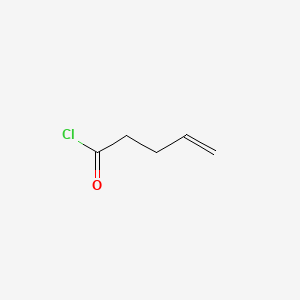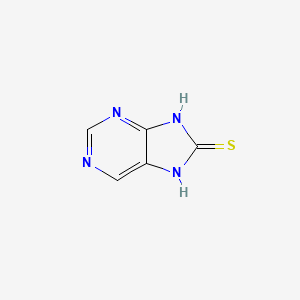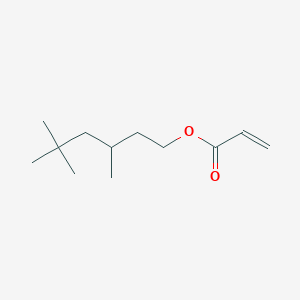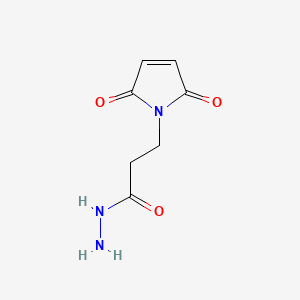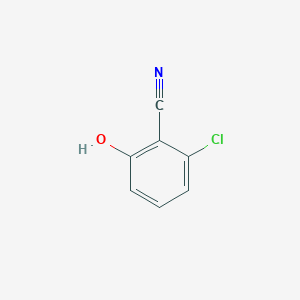
A-Methylbenzylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-Methylbenzylzinc bromide is an organozinc compound with the molecular formula C6H5CH(CH3)ZnBr. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran, a solvent that stabilizes the reactive zinc species.
Preparation Methods
Synthetic Routes and Reaction Conditions: A-Methylbenzylzinc bromide can be synthesized through the reaction of A-Methylbenzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the zinc reagent. The general reaction is as follows:
C6H5CH(CH3)Br+Zn→C6H5CH(CH3)ZnBr
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and atmosphere to ensure high yield and purity. The product is then purified and stabilized in tetrahydrofuran for commercial distribution.
Chemical Reactions Analysis
Types of Reactions: A-Methylbenzylzinc bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile attacking electrophilic carbon atoms. It can also participate in transmetalation reactions, where the zinc atom is exchanged with another metal.
Common Reagents and Conditions:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form secondary alcohols.
Transmetalation: Reacts with palladium or nickel catalysts to form organopalladium or organonickel intermediates.
Major Products Formed:
Secondary Alcohols: Formed from the reaction with aldehydes or ketones.
Organometallic Intermediates: Formed during cross-coupling reactions with palladium or nickel catalysts.
Scientific Research Applications
A-Methylbenzylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism of action of A-Methylbenzylzinc bromide involves the nucleophilic attack of the carbon-zinc bond on electrophilic centers. The zinc atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic transformations, particularly in the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Benzylzinc bromide: Similar structure but lacks the methyl group on the benzyl carbon.
4-Methylbenzylzinc chloride: Similar reactivity but with a different halide and substitution pattern.
2-Propylzinc bromide: Similar organozinc compound with a different alkyl group.
Uniqueness: A-Methylbenzylzinc bromide is unique due to the presence of the methyl group, which can influence the steric and electronic properties of the reagent. This can lead to different reactivity and selectivity in synthetic applications compared to its analogs.
Properties
CAS No. |
85459-20-7 |
|---|---|
Molecular Formula |
C8H9ClZn |
Molecular Weight |
206.0 g/mol |
IUPAC Name |
chlorozinc(1+);ethylbenzene |
InChI |
InChI=1S/C8H9.ClH.Zn/c1-2-8-6-4-3-5-7-8;;/h2-7H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
KANYAGWTVSYXEU-UHFFFAOYSA-M |
SMILES |
C[CH-]C1=CC=CC=C1.[Zn+]Br |
Canonical SMILES |
C[CH-]C1=CC=CC=C1.Cl[Zn+] |
Pictograms |
Flammable |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


